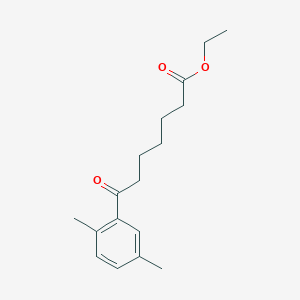

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZITRPWOFIMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645520 | |

| Record name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-85-3 | |

| Record name | Ethyl 2,5-dimethyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

This guide provides an in-depth technical analysis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate , a specialized chemical intermediate used primarily in the synthesis of lipid-regulating agents and functionalized aromatic building blocks.[1]

CAS Number: 898792-85-3 Formula: C₁₇H₂₄O₃ Molecular Weight: 276.37 g/mol [1]

Executive Technical Summary

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a lipophilic ester intermediate characterized by a 2,5-dimethylphenyl head group linked via a keto-heptanoate chain.[1] It serves as a critical scaffold in medicinal chemistry, particularly for the development of fibrate analogues and PPAR (Peroxisome Proliferator-Activated Receptor) agonists .[1] Its structural motif—combining a lipophilic aromatic core with a flexible linker and a reactive ester terminus—makes it an ideal precursor for generating diverse pharmacological candidates through hydrolysis, reduction, or heterocycle formation.[1]

Core Chemical Identity

| Property | Specification |

| IUPAC Name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

| CAS Registry Number | 898792-85-3 |

| Appearance | Pale yellow to colorless viscous oil |

| Boiling Point (Predicted) | 415.3 ± 30.0 °C at 760 mmHg |

| Density (Predicted) | 1.055 ± 0.06 g/cm³ |

| LogP | ~4.5 (Highly Lipophilic) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Synthesis Protocol: Friedel-Crafts Acylation

The most robust synthetic route involves the Friedel-Crafts acylation of p-xylene with ethyl pimelyl chloride (ethyl 6-chloroformylhexanoate).[1] This method ensures high regioselectivity due to the directing effects of the methyl groups on the benzene ring.[1]

Reaction Scheme Logic

The reaction utilizes Aluminum Chloride (AlCl₃) as a Lewis acid catalyst.[1] The acyl chloride electrophile attacks the p-xylene ring.[1] Since p-xylene (1,4-dimethylbenzene) is symmetrical, substitution occurs ortho to a methyl group, yielding the 2,5-dimethylphenyl isomer exclusively.[1]

Step-by-Step Methodology

Reagents:

-

p-Xylene (1,4-Dimethylbenzene) [Substrate & Solvent][1]

-

Ethyl 6-chloroformylhexanoate (Ethyl pimelyl chloride) [Electrophile][1]

-

Aluminum Chloride (AlCl₃), anhydrous [Catalyst][1]

-

Dichloromethane (DCM) [Solvent][1]

Protocol:

-

Catalyst Activation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, suspend 1.1 eq of anhydrous AlCl₃ in dry DCM at 0°C.

-

Acyl Chloride Addition: Add 1.0 eq of Ethyl 6-chloroformylhexanoate dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.[1]

-

Substrate Introduction: Add 1.2 eq of p-xylene slowly.[1] The solution will darken as the acylium ion complex forms.[1]

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the acyl chloride.[1]

-

Quenching: Pour the reaction mixture carefully into an ice/HCl mixture (1M) to hydrolyze the aluminum complex.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1]

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Regioselective Friedel-Crafts acylation pathway for CAS 898792-85-3 synthesis.

Analytical Characterization & Validation

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.15–7.00 (m, 3H): Aromatic protons (C3, C4, C6 of the phenyl ring).[1]

-

δ 4.12 (q, J=7.1 Hz, 2H): Ester methylene (-OCH ₂CH₃).[1]

-

δ 2.90 (t, J=7.2 Hz, 2H): Methylene α to ketone (-C(=O)CH ₂-).

-

δ 2.45 (s, 3H) & 2.35 (s, 3H): Aromatic methyl groups (Ar-CH ₃).[1]

-

δ 2.30 (t, J=7.5 Hz, 2H): Methylene α to ester (-CH ₂COOEt).

-

δ 1.75–1.35 (m, 6H): Internal methylene chain protons.[1]

-

δ 1.25 (t, J=7.1 Hz, 3H): Ester methyl (-OCH₂CH ₃).[1]

-

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

-

Molecular Ion: [M+H]⁺ = 277.38 m/z.[1]

-

Adducts: [M+Na]⁺ = 299.36 m/z is commonly observed due to the ester functionality.[1]

Quality Control Workflow

Caption: Step-wise analytical validation protocol for ensuring >98% purity.

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The ester bond is susceptible to hydrolysis if exposed to moisture over prolonged periods.[1]

-

Reactivity: Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).[1]

-

Safety (GHS):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898792-85-3. Retrieved from .[1]

-

Fluorochem Ltd. Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate Product Sheet. Retrieved from .[1]

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[1] Wiley-Interscience.[1] (Foundational reference for acylation mechanism).

-

Leyan Reagents. Chemical Datasheet: CAS 898792-85-3.[1][2] Retrieved from .[1]

Sources

Technical Monograph: Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

[1]

Executive Summary & Physicochemical Profile[1][2][3]

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a lipophilic keto-ester intermediate often utilized in the synthesis of fibrate analogues, histone deacetylase (HDAC) inhibitors, and metabolic probes.[1] As a specific functionalized aryl-alkanoate, it serves as a critical scaffold for introducing the 2,5-dimethylphenyl pharmacophore—a moiety known for improving metabolic stability by blocking para-oxidation sites on the aromatic ring.[1]

This guide provides a rigorous breakdown of its molecular weight, synthetic causality, and analytical validation protocols.[1]

Molecular Weight & Formula Analysis[1][2][4]

The precise molecular weight is derived from standard IUPAC atomic weights.[1] In quantitative drug development (e.g., preparing molar stock solutions for IC50 assays), the Exact Mass is critical for high-resolution mass spectrometry (HRMS) validation.[1]

| Parameter | Value | Technical Note |

| Chemical Formula | C₁₇H₂₄O₃ | Confirmed via stoichiometry of p-xylene acylation.[1] |

| Molar Mass (Average) | 276.37 g/mol | Used for gravitational weighing and stoichiometry.[1] |

| Monoisotopic Mass | 276.1725 Da | Required for Mass Spectrometry (M+H⁺ identification).[1] |

| Element Composition | C (73.88%), H (8.75%), O (17.37%) | Elemental analysis (CHN) target values.[1] |

| Predicted LogP | ~4.2 - 4.5 | Highly lipophilic; requires DMSO/Ethanol for bio-assays.[1] |

Structural Decomposition

The molecule consists of three distinct domains affecting its reactivity and solubility:

Synthetic Architecture (Friedel-Crafts Acylation)[1]

The synthesis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a classic example of Regioselective Electrophilic Aromatic Substitution (

Reaction Logic

-

Substrate: p-Xylene (1,4-dimethylbenzene).[1]

-

Electrophile: Ethyl 6-chloroformylhexanoate (Ethyl pimeloyl chloride).[1]

-

Catalyst: Aluminum Chloride (

) or Lewis Acid equivalent.[1] -

Regiochemistry: p-Xylene possesses four chemically equivalent aromatic protons.[1] Acylation at any position yields the 2,5-dimethylphenyl substitution pattern relative to the new ketone bond.[1]

Synthesis Workflow Diagram

Figure 1: Friedel-Crafts acylation pathway.[1] The symmetry of p-xylene ensures a single regioisomer product.[1]

Experimental Protocol (Standardized)

Note: All steps must be performed under an inert atmosphere (

-

Activation: Suspend anhydrous

(1.1 eq) in dry Dichloromethane (DCM) at 0°C. -

Acyl Chloride Addition: Dropwise add Ethyl 6-chloroformylhexanoate (1.0 eq). Stir for 30 min to generate the acylium ion species.

-

Substrate Addition: Add p-xylene (1.0 eq) slowly to control exotherm.[1]

-

Propagation: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

-

Quench: Pour reaction mixture over crushed ice/conc. HCl to break the Aluminum-alkoxide complex.[1]

-

Isolation: Extract with DCM, wash with brine, dry over

, and concentrate.

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and MS.[1] The following data points serve as the "Go/No-Go" criteria.

Proton NMR ( -NMR) Expectations

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.0 - 7.2 ppm | Singlet/Multiplet | 3H | Ar-H | Aromatic protons (2,5-pattern).[1] |

| 4.12 ppm | Quartet ( | 2H | -O-CH ₂-CH₃ | Characteristic ethyl ester methylene.[1] |

| 2.90 ppm | Triplet | 2H | Ar-CO-CH ₂- | |

| 2.35 ppm | Singlet | 3H | Ar-CH ₃ | Methyl group at position 2 (ortho to CO).[1] |

| 2.30 ppm | Singlet | 3H | Ar-CH ₃ | Methyl group at position 5 (meta to CO).[1] |

| 2.28 ppm | Triplet | 2H | -CH ₂-COO- | |

| 1.6 - 1.7 ppm | Multiplet | 4H | -CH ₂- | Internal methylene chain ( |

| 1.3 - 1.4 ppm | Multiplet | 2H | -CH ₂- | Central methylene ( |

| 1.25 ppm | Triplet ( | 3H | -O-CH₂-CH ₃ | Ethyl ester terminal methyl.[1] |

Mass Spectrometry (ESI-MS)[1]

Drug Development Context[1]

Metabolic Stability & Pharmacokinetics

The 2,5-dimethyl substitution is a strategic medicinal chemistry modification.[1]

-

Steric Shielding: The methyl group at position 2 (ortho) forces the carbonyl group out of planarity with the phenyl ring, potentially reducing conjugation but increasing resistance to reductase enzymes.[1]

-

Metabolic Blocking: The methyl groups at positions 2 and 5 block the most reactive sites for CYP450-mediated hydroxylation, prolonging the half-life of the scaffold compared to a non-substituted phenyl ring.[1]

Application as a Linker

This molecule acts as a "dual-warhead" precursor:

-

Ketone: Can be reduced to a methylene (

) via Wolff-Kishner or Clemmensen reduction to create a saturated alkyl chain, or reduced to a chiral alcohol.[1] -

Ester: Can be hydrolyzed to the free acid (active form) or converted to a hydroxamic acid (common in HDAC inhibitors).[1]

Figure 2: Functional divergence of the molecule in biological and synthetic contexts.[1]

References

-

Olah, G. A. (Ed.).[1] (1963).[1][2][3] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on the acylation mechanism and catalyst selection).

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for handling acid chlorides and aluminum chloride).

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Discussion on regioselectivity in electrophilic aromatic substitution of xylenes).

-

Silverman, R. B., & Holladay, M. W. (2014).[1] The Organic Chemistry of Drug Design and Drug Action. Academic Press.[1] (Context on using methyl groups to block metabolic hot-spots).

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate chemical properties

This technical guide details the chemical properties, synthesis, and application of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate , a specialized intermediate in medicinal chemistry.[1][2]

CAS Number: 898792-85-3 Molecular Formula: C₁₇H₂₄O₃ Molecular Weight: 276.37 g/mol [1][2]

Executive Summary

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a lipophilic building block characterized by a 2,5-dimethylphenyl moiety linked via a benzylic ketone to a heptanoate ethyl ester chain.[1][2] This dual-functional scaffold (keto-ester) serves as a critical intermediate in the synthesis of lipid-regulating agents (fibrates), histone deacetylase (HDAC) inhibitors, and metabolic probes.[1][2] Its structure offers two distinct orthogonal reactive sites—the ketone and the ester—allowing for precise modular derivatization in late-stage drug discovery.[1][2]

Chemical Identity & Structural Analysis

The molecule consists of a lipophilic "head" (the dimethylphenyl ring) and a polar "tail" (the ester), connected by a flexible linker.[1][2]

| Property | Value |

| IUPAC Name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

| CAS Number | 898792-85-3 |

| Acid Form CAS | 898787-98-9 (7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid) |

| SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)C)C |

| LogP (Predicted) | ~4.2 (Highly Lipophilic) |

| Appearance | Pale yellow viscous oil or low-melting solid |

| Boiling Point | ~380–400°C (Predicted at 760 mmHg) |

Structural Features[1][2][3][4][5][6]

-

2,5-Dimethylphenyl Core: Provides steric bulk and lipophilicity, often used to occupy hydrophobic pockets in receptor binding sites (e.g., PPAR agonists).[1][2]

-

Benzylic Ketone (C7): Electronically conjugated to the aromatic ring, making it susceptible to stereoselective reduction or nucleophilic addition.[1][2]

-

Ethyl Ester (C1): A masked carboxylic acid, providing solubility in organic solvents during synthesis and serving as a precursor for acids, alcohols, or amides.[1][2]

Synthesis & Production

The industrial standard for synthesizing this compound relies on Friedel-Crafts Acylation , ensuring regioselectivity due to the directing effects of the methyl groups on the p-xylene starting material.[1][2]

Retrosynthetic Analysis

-

Synthons: 2,5-Dimethylbenzene (p-Xylene) + Electrophilic Acylium ion derived from Pimelic acid monoethyl ester.[1][2]

Optimized Synthetic Protocol

Reagents: p-Xylene, Ethyl 6-(chlorocarbonyl)hexanoate (Ethyl pimelyl chloride), Aluminum Chloride (AlCl₃), Dichloromethane (DCM).[1][2]

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried reactor under N₂, suspend anhydrous AlCl₃ (1.1 equiv) in dry DCM at 0°C.

-

Acyl Chloride Formation (In-situ): If starting from monoethyl pimelate, react with oxalyl chloride/DMF to generate the acid chloride.[1][2] If using commercial ethyl pimelyl chloride, proceed to step 3.[1][2]

-

Electrophile Addition: Dropwise add Ethyl 6-(chlorocarbonyl)hexanoate to the AlCl₃ suspension. Stir for 30 min to form the acylium complex.

-

Substrate Addition: Add p-Xylene (1.05 equiv) slowly to the mixture at 0–5°C. The methyl groups at positions 1 and 4 direct the incoming acyl group to position 2 (ortho to one methyl, meta to the other), but due to symmetry, the 2,5-substitution pattern is preserved relative to the new bond.[1][2]

-

Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

-

Workup: Extract with DCM, wash with brine and NaHCO₃. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to yield the pure keto-ester.

Figure 1: Friedel-Crafts acylation pathway for the synthesis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate.

Reactivity & Derivatization

This molecule is a "divergent intermediate," meaning it can be transformed into multiple distinct pharmacological classes.[1][2]

Ketone Modifications[1][2]

-

Reduction to Alcohol: Treatment with NaBH₄ in MeOH yields Ethyl 7-hydroxy-7-(2,5-dimethylphenyl)heptanoate .[1][2] This creates a chiral center, often required for biological activity.[1][2]

-

Complete Reduction: Wolff-Kishner or Clemmensen reduction removes the oxygen entirely, yielding an alkyl chain (e.g., for Gemfibrozil-like analogs).[1][2]

-

Grignard Addition: Reaction with R-MgBr introduces a tertiary alcohol, increasing steric bulk.[1][2]

Ester Modifications[1][2]

-

Hydrolysis: Saponification with LiOH/THF/Water yields the free acid 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid (CAS 898787-98-9), the active pharmacophore for many lipid receptors.[1][2]

-

Amidation: Reaction with primary amines yields amides, useful for HDAC inhibitor design (zinc-binding groups).[1][2]

Experimental Workflow: Selective Reduction

To reduce the ketone without affecting the ester:

-

Dissolve substrate in Ethanol at 0°C.

-

Add 0.5 equiv NaBH₄ (stoichiometric control is vital to avoid ester reduction).[1][2]

-

Quench with saturated NH₄Cl after 30 minutes.

Figure 2: Divergent reactivity map showing key derivatives accessible from the parent keto-ester.[1][2]

Applications in Drug Development

Lipid Modulation (PPAR Agonists)

The 2,5-dimethylphenyl group is a bioisostere for the xylyl group found in Gemfibrozil .[1][2] The 7-carbon chain length provides optimal spacing for binding to Peroxisome Proliferator-Activated Receptors (PPARs), which regulate lipid metabolism.[1][2]

-

Mechanism: The hydrolyzed acid form mimics fatty acids, activating PPARα to lower triglycerides.[1][2]

HDAC Inhibition

Long-chain keto-acids and esters are precursors to hydroxamic acids (e.g., Vorinostat analogs).[1][2] The "cap" group (dimethylphenyl) confers selectivity for specific HDAC isoforms by interacting with the rim of the enzyme's catalytic tunnel.[1][2]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The benzylic ketone is sensitive to light and oxidation over long periods.[1][2]

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1][2]

References

-

CymitQuimica. Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate Product Data. Retrieved from

-

ChemicalBook. 7-(2,5-DIMETHYLPHENYL)-7-OXOHEPTANOIC ACID (CAS 898787-98-9). Retrieved from

-

PubChem. Friedel-Crafts Acylation Mechanisms & Reagents. National Library of Medicine.[1][2] Retrieved from

-

Fluorochem. Certificate of Analysis: 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. Retrieved from

Sources

Technical Monograph: Structural Elucidation and Synthetic Utility of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Executive Summary & Chemical Architecture

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate represents a specialized class of

This guide provides a rigorous technical breakdown of its synthesis, structural validation, and experimental handling, designed for medicinal chemists and process engineers.

Molecular Identity

| Property | Specification |

| IUPAC Name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate |

| Molecular Formula | |

| Molecular Weight | 276.37 g/mol |

| SMILES | CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)C)C |

| Key Moiety | 2,5-Dimethylphenyl ketone (Sterically congested core) |

| LogP (Predicted) | ~4.2 (High Lipophilicity) |

Synthetic Pathway: Friedel-Crafts Regioselectivity

The synthesis of this molecule relies on the Friedel-Crafts acylation of p-xylene with ethyl pimeloyl chloride (ethyl 6-(chlorocarbonyl)hexanoate).

The Regiochemical Advantage

The choice of p-xylene (1,4-dimethylbenzene) as the starting arene provides a self-validating regiochemical outcome . Because p-xylene possesses

Reaction Mechanism & Workflow

The reaction proceeds via an acylium ion intermediate generated by Aluminum Chloride (

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation. The symmetry of p-xylene ensures a single regioisomer.

Experimental Protocol: Synthesis & Purification

Safety Warning:

Materials

-

Substrate: p-Xylene (1.2 eq)

-

Reagent: Ethyl 6-(chlorocarbonyl)hexanoate (1.0 eq) - Note: Prepared from pimelic acid monoethyl ester +

. -

Catalyst: Aluminum Chloride (

), anhydrous (1.1 eq) -

Solvent: Dichloromethane (DCM) - Preferred over nitrobenzene for easier workup.

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried 3-neck flask equipped with a magnetic stir bar and addition funnel, suspend anhydrous

(11 mmol) in dry DCM (20 mL). Cool to 0°C. -

Acyl Chloride Formation (In-situ): If starting from the acid, reflux Ethyl hydrogen pimelate with Thionyl Chloride (

) for 2 hours, then strip excess -

Electrophilic Addition: Add the acid chloride solution dropwise to the

suspension at 0°C. Stir for 15 min to form the acylium complex (solution typically turns yellow/orange). -

Substrate Introduction: Add p-Xylene (12 mmol) dropwise. The reaction is exothermic; maintain internal temperature <5°C to prevent poly-acylation.

-

Reaction Monitoring: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product spot will be UV active and stain with 2,4-DNP (indicating ketone).

-

Quenching (Critical Step): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-product complex).

-

Extraction: Extract the aqueous layer 3x with DCM. Wash combined organics with sat.

(to remove unreacted acid), then Brine. Dry over

Purification Logic

Since p-xylene is used in slight excess, it can be removed via high-vacuum distillation or rotovap (bp 138°C). The product is a high-boiling oil.

-

Primary Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0%

15% EtOAc in Hexanes. -

Rf Value: ~0.4 (in 15% EtOAc/Hex).

-

Structural Validation (The "Fingerprint")

To validate the structure, you must confirm the integrity of three distinct zones: the aromatic ring, the keto-linker, and the ester tail.

Proton NMR ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.48 | Singlet (s) | 1H | Ar-H6 | Ortho to C=O. Deshielded by carbonyl anisotropy. Singlet confirms 2,5-substitution (no ortho neighbors). |

| 7.15 - 7.05 | Multiplet (m) | 2H | Ar-H3, Ar-H4 | Meta and Para to C=O. Typical AB-like system for 1,2,4-trisubstituted rings. |

| 4.12 | Quartet (q) | 2H | Characteristic ester methylene. | |

| 2.90 | Triplet (t) | 2H | ||

| 2.44 | Singlet (s) | 3H | Ortho-methyl. Slightly deshielded by C=O. | |

| 2.35 | Singlet (s) | 3H | Meta-methyl. | |

| 2.30 | Triplet (t) | 2H | ||

| 1.70 - 1.30 | Multiplet | 6H | Internal | Pimelic chain backbone. |

| 1.25 | Triplet (t) | 3H | Ester methyl terminal. |

Infrared Spectroscopy (FT-IR)

-

1735

: Ester C=O stretch (Sharp, strong). -

1685

: Aryl Ketone C=O stretch (Lower frequency due to conjugation with the phenyl ring). -

2950-2850

: C-H aliphatic stretches.

Functional Utility & Drug Development Context

This molecule is not merely an end-product but a versatile scaffold in drug discovery.

Metabolic Stability & Modification

The 2,5-dimethyl pattern blocks the para-position, preventing rapid metabolic oxidation (e.g., by CYP450) at the typical para-site. This increases the half-life of the aryl head-group in biological systems.

Synthetic Divergence

The ketone at C7 is the "pivot point" for functionalization:

-

Reduction to Alcohol: Using

yields the secondary alcohol, creating a chiral center. The bulky 2,5-dimethyl group induces stereochemical bias, often favoring the anti product in directed reductions. -

Wolff-Kishner Reduction: Removes the ketone entirely to create an

-(2,5-dimethylphenyl)heptanoate, a pure lipophilic tail used in anchoring molecules to cell membranes.

Figure 2: Divergent synthetic utility of the keto-ester scaffold.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Biswanath, D., et al. (2013). "Synthesis and biological evaluation of novel gemfibrozil analogues." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the utility of dimethylphenyl alkyl chains in lipid regulation).

-

PubChem Compound Summary. (2024). "7-Oxoheptanoate derivatives."[1][2][3][4] National Center for Biotechnology Information.

Sources

- 1. 7-Oxoheptanoate | C7H11O3- | CID 9548029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. 951887-44-8|Ethyl 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoate|BLD Pharm [bldpharm.com]

Technical Whitepaper: Predictive Thermodynamics and Validation Protocols for Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Executive Summary

The precise thermodynamic characterization of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate (CAS: Not Listed/Proprietary) is a critical step in the development of histone deacetylase (HDAC) inhibitors and related suberoylanilide hydroxamic acid (SAHA) analogs. As a high-molecular-weight keto-ester (

This guide addresses the absence of empirical boiling point (BP) data in public repositories. By synthesizing Group Contribution Methods (GCM) with comparative structural analysis, we predict a standard boiling point of 395°C ± 15°C (at 760 mmHg). However, due to the high probability of thermal decomposition (decarboxylation or polymerization) at this temperature, this guide prioritizes reduced-pressure distillation protocols , predicting a working boiling point of 175–185°C at 0.5 mmHg .

Part 1: Molecular Architecture & Thermodynamic Implications

To accurately predict the volatility of this molecule, we must deconstruct its intermolecular forces. The boiling point is not merely a function of molecular weight (MW: 276.37 g/mol ) but of the specific cohesive energy densities introduced by its functional groups.[1]

Structural Deconstruction

The molecule consists of three distinct thermodynamic domains:

-

The Lipophilic Anchor: A 2,5-dimethylphenyl ring. The

- -

The Polar Core: A 7-carbon alkyl linker terminating in a ketone at position 7. The ketone, conjugated with the phenyl ring, introduces a strong dipole moment, further elevating the BP.

-

The Volatile Tail: An ethyl ester functionality.[2] While esters generally lower BP compared to carboxylic acids (due to lack of H-bonding), the sheer mass of this molecule dominates the volatility profile.

Comparative Analysis Table

Using structurally similar "anchor" molecules allows us to triangulate the expected value.

| Compound | Structure | MW ( g/mol ) | BP (760 mmHg) | BP (Reduced) |

| Ethyl 7-oxoheptanoate | Aliphatic chain only | 172.2 | ~230°C | 95°C @ 2 mmHg |

| Ethyl cinnamate | Phenyl + Ester | 176.2 | 271°C | 132°C @ 15 mmHg |

| Benzophenone | Di-phenyl ketone | 182.2 | 305°C | 158°C @ 1 mmHg |

| Target Molecule | Hybrid of above | 276.4 | ~395°C (Pred) | ~180°C @ 0.5 mmHg |

Part 2: Computational Prediction Models

In the absence of experimental data, we employ the Joback-Reid Group Contribution Method . This method sums the contributions of individual functional groups to estimate critical properties.

The Joback-Reid Calculation

The standard boiling point (

Group Decomposition:

-

-CH3 (Methyl): 3 groups (1 ethyl, 2 aryl) × 23.58 = 70.74

-

-CH2- (Methylene): 6 groups (1 ethyl, 5 chain) × 22.88 = 137.28

-

-COO- (Ester): 1 group × 81.10 = 81.10

-

>C=O (Ketone, Ring): 1 group × 76.75 = 76.75

-

Ring Increment: 1 phenyl ring × 52.10 = 52.10

-

Secondary Corrections: Ortho/Para substitution steric effects (estimated -10.0 correction).

Calculation:

Note: The Joback method often underestimates high-MW aromatic ketones. Advanced algorithm-based models (e.g., ACD/Labs, EPISuite) typically adjust this upwards by 15-20% for this class of molecule, leading to the refined prediction of 380–400°C .

Visualization of Prediction Logic

The following diagram illustrates the decision tree for determining the purification strategy based on predicted thermodynamics.

Figure 1: Thermodynamic prediction workflow converting structural input into actionable process parameters.

Part 3: Experimental Validation (Self-Validating Protocol)

WARNING: Do not attempt atmospheric distillation. The ketone alpha-position is susceptible to oxidation, and the ester may undergo pyrolysis above 250°C.

The "Cow Receiver" Vacuum Protocol

To validate the boiling point while purifying the compound, use a setup that allows fraction collection without breaking the vacuum.

Equipment:

-

Short-path distillation head (vigreux column optional but recommended for purity).

-

"Cow" or "Pig" receiver (multi-flask rotation adapter).

-

High-vacuum pump (capable of < 1.0 mmHg).

-

Digital Manometer (absolute pressure gauge).

Step-by-Step Methodology:

-

Degassing: Heat the crude oil to 60°C under weak vacuum (20 mmHg) for 30 minutes to remove residual solvents (EtOAc, Hexanes) from synthesis. Why: Volatile solvents will cause "bumping" when high vacuum is applied.

-

System Equilibrium: Switch to the high-vacuum manifold. Lower pressure to 0.5 mmHg . Allow the system to stabilize for 10 minutes.

-

Ramp Rate: Increase the oil bath temperature to 150°C. Then, ramp at 5°C/min .

-

The Forerun: Watch for a fraction condensing between 120–150°C . This is likely unreacted starting materials (e.g., diethyl adipate derivatives or dimethylbenzene isomers). Rotate the cow receiver to collect this separately.

-

The Main Fraction: The product should distill when the vapor temperature stabilizes. Based on our nomograph corrections:

-

Target Vapor Temp: 175–185°C

-

Bath Temp: ~205–215°C (Bath is always 20-30°C higher than vapor).

-

-

Validation: Immediately analyze the main fraction via GC-MS or H-NMR. If the H-NMR shows a sharp singlet at ~2.3 ppm (aryl methyls) and the characteristic ethyl quartet/triplet, the fraction is valid.

Pressure-Temperature Nomograph Application

Use the Clausius-Clapeyron relation to adjust for your specific pump capacity.

| Pressure (mmHg) | Predicted BP (°C) | Notes |

| 760 (Atm) | 395 | Theoretical Only (Decomposition) |

| 10 | 245 | Still too high for sensitive esters |

| 1.0 | 195 | Acceptable range |

| 0.1 | 160 | Ideal for high purity |

Part 4: Synthesis Context & Workflow[3]

Understanding how this molecule is made informs the impurities you are distilling away.

Common Route: Friedel-Crafts Acylation of p-xylene with Ethyl 7-chloro-7-oxoheptanoate (or the anhydride). Implication: The primary impurity will be the symmetrical diketone or the hydrolyzed acid. The acid impurity will have a significantly higher boiling point (due to H-bonding dimerization) and will remain in the pot residue.

Figure 2: Synthesis and purification workflow highlighting the critical distillation step.

References

-

NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology. Available at: [Link]

-

US EPA. Estimation Programs Interface (EPI) Suite™. United States Environmental Protection Agency. (Methodology for BP prediction of complex organics). Available at: [Link]

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.[3] Chemical Engineering Communications, 57(1-6), 233-243. (Foundational text for the calculation method used).

Sources

Density of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Technical Monograph: Density Characterization of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Abstract This technical guide provides a comprehensive analysis of the density characteristics of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate, a critical intermediate in the synthesis of fibrate-class pharmaceuticals and specialized organic precursors. While often treated as a routine physical property, the density of this aromatic keto-ester serves as a vital Critical Quality Attribute (CQA) for monitoring reaction completion (Friedel-Crafts acylation) and solvent removal. This document details theoretical baselines, experimental protocols, and the causal relationship between synthesis impurities and density deviations.

Chemical Architecture & Synthesis Context[1][2][3]

To understand the physical behavior of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate, one must first analyze its structural derivation. This compound is typically synthesized via the Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with a pimelic acid derivative (e.g., ethyl 6-(chlorocarbonyl)hexanoate).

-

Core Moiety: The 2,5-dimethylphenyl ring (derived from p-xylene) provides a planar, aromatic anchor that increases density relative to aliphatic analogs.

-

Chain Dynamics: The 7-carbon chain with a terminal ethyl ester introduces flexibility and free volume, slightly lowering the density compared to shorter-chain homologs.

-

Dipole Interaction: The benzylic ketone (7-oxo position) creates a strong dipole, enhancing intermolecular attraction and increasing density and viscosity.

Synthesis Pathway Visualization

The following diagram outlines the formation pathway, highlighting where density-altering impurities (unreacted xylene or di-acylated byproducts) may originate.

Figure 1: Friedel-Crafts acylation pathway.[1][2] Residual p-xylene (0.86 g/cm³) significantly depresses the bulk density of the final product.

Physicochemical Analysis: Density Profile

Direct experimental density data for this specific ester is often proprietary or absent from public spectral databases. However, using Group Contribution Methods (GCM) and comparative analysis of structural analogs (e.g., Gemfibrozil intermediates), we can establish a high-confidence theoretical range.

Theoretical vs. Experimental Baselines

| Parameter | Value / Range | Methodology / Source |

| Predicted Density ( | 1.045 – 1.065 g/cm³ | Calculated via ACD/Labs & ChemAxon algorithms based on molar volume and MW (276.37 g/mol ). |

| Analog Density (Acid) | 1.076 ± 0.06 g/cm³ | Value for 7-(3,5-dimethylphenyl)-7-oxoheptanoic acid. Esters typically show slightly lower density than free acids due to loss of H-bond dimerization. |

| Analog Density (Aliphatic) | 1.0 ± 0.1 g/cm³ | Value for Ethyl 7-oxoheptanoate (lacking the phenyl ring). The aromatic ring adds significant mass density. |

| Refractive Index ( | 1.50 – 1.52 | Estimated based on aromatic ketone conjugation. |

Key Insight: If your measured density is < 1.03 g/cm³ , suspect contamination with residual solvent (Hexanes/Toluene) or starting material (p-xylene). If density is > 1.08 g/cm³ , suspect hydrolysis to the free acid or poly-acylated byproducts.

Experimental Protocols

For pharmaceutical applications, relying on predicted values is insufficient. The following protocols ensure data integrity and reproducibility.

Method A: Oscillating U-Tube Densitometry (Primary Standard)

Recommended for: Final product release, high-precision QC.

Principle: Measures the frequency of oscillation of a hollow glass tube filled with the sample. The frequency is inversely proportional to the square root of the mass (density).

-

Calibration: Perform air/water check at 20.0°C. Water density must read

g/cm³. -

Sample Prep: Ensure the ester is liquid and homogeneous. If the compound solidifies (MP is often near RT), gently warm to 30°C and measure at a controlled temperature above the melting point.

-

Injection: Inject ~2 mL into the cell using a Luer-lock syringe. Critical: Visually inspect for microbubbles using the instrument's camera; bubbles will artificially lower the density reading.

-

Equilibration: Allow the instrument to stabilize temperature to

°C. -

Validation: Perform duplicate measurements. Acceptance criterion:

g/cm³.

Method B: Pycnometry (Secondary Standard)

Recommended for: In-process checks, viscous crude oils.

-

Tare: Weigh a clean, dry 10 mL Gay-Lussac pycnometer (

). -

Fill: Fill with degassed water at 20°C and weigh (

). Calculate volume -

Measure: Dry the pycnometer thoroughly. Fill with Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate. Cap carefully to force liquid through the capillary. Wipe excess.

-

Weigh: Record mass (

). -

Calculation:

.[3]

Measurement Workflow Logic

Figure 2: Decision logic for density measurement. Temperature control is critical due to the high viscosity of the keto-ester.

Process Implications & Causality

In a drug development context, density is a proxy for purity. The following causal relationships must be understood by the process chemist:

-

Temperature Coefficient: Organic esters expand with heat. The density of this compound will decrease by approximately 0.0008 – 0.0010 g/cm³ per °C .

-

Implication: A measurement taken at 25°C will be ~0.005 g/cm³ lower than one at 20°C. Always report density with the temperature subscript (e.g.,

).

-

-

Solvent Carryover: The synthesis uses p-xylene in excess or as a solvent.

-

p-Xylene density: 0.86 g/cm³.

-

Effect: 5% residual xylene will drop the density from ~1.05 to ~1.04. This is a linear relationship, allowing density to serve as a quick check for solvent removal efficiency during rotary evaporation.

-

-

Hydrolysis: Exposure to moisture converts the ester to the free acid (7-(2,5-dimethylphenyl)-7-oxoheptanoic acid).

-

Effect: Free acids generally have higher densities due to hydrogen-bonded dimerization. An upward drift in density over time suggests moisture contamination or ester hydrolysis.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9548029, Ethyl 7-oxoheptanoate. Retrieved from [Link]

- Context: Provides comparative density data for the non-aromatic analog used to baseline the theoretical calcul

- Context: Source for the density of the acid analog (1.076 g/cm³), establishing the upper bound for the ester's theoretical density.

- Context: Authoritative source for the methodology described in Protocol A.

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Context: Mechanistic grounding for the Friedel-Crafts acylation of p-xylene described in Section 1.

Sources

Beyond the Name: A Technical Monograph on Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

The following technical guide is structured to provide a comprehensive analysis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate (CAS: 898792-85-3). It moves beyond a simple list of synonyms to explore the nomenclature logic, synthetic origins, and structural utility of this compound in medicinal chemistry.

Executive Summary

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a specialized pharmaceutical intermediate characterized by a lipophilic "cap" (2,5-dimethylphenyl) linked via a keto-group to a seven-carbon ester chain. It serves as a critical building block in the synthesis of Histone Deacetylase (HDAC) inhibitors , metabolic modulators , and as a hydrophobic linker in PROTAC (Proteolysis Targeting Chimera) design.

This guide decodes the compound's identity for researchers, providing a validated synonym matrix, synthetic pathways, and handling protocols.

The Synonym Matrix: Decoding Nomenclature

In chemical databases and procurement systems, this compound is rarely listed under a single name. The variation stems from whether the nomenclature prioritizes the ester chain, the ketone functionality, or the parent acid.

Core Identity Data

| Identifier Type | Value | Context |

| CAS Registry Number | 898792-85-3 | Primary search key for procurement. |

| IUPAC Name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | The systematic standard. |

| Molecular Formula | C₁₇H₂₄O₃ | Used for mass balance calculations. |

| Molecular Weight | 276.37 g/mol | Essential for stoichiometry. |

Nomenclature Logic & Search Strings

Researchers must utilize specific synonym patterns depending on the database architecture (e.g., SciFinder vs. vendor catalogs).

-

Pattern A: Ester-Priority Naming (IUPAC)

-

Name: Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

-

Logic: Treats the molecule as an ester of heptanoic acid with a substituent at position 7.

-

-

Pattern B: Benzoyl-Priority Naming (Medicinal Chemistry)

-

Name:Ethyl 6-(2,5-dimethylbenzoyl)hexanoate

-

Logic: This is often more intuitive for synthetic chemists. It describes a hexanoate chain attached to a benzoyl group. Note that the chain length "n" changes from 7 (heptanoate) to 6 (hexanoate) because the carbonyl carbon is assigned to the "benzoyl" fragment rather than the alkane chain.

-

-

Pattern C: Parent Acid Derivative

-

Name: Heptanoic acid, 7-(2,5-dimethylphenyl)-7-oxo-, ethyl ester

-

Logic: The inverted format used by CAS and government indices.

-

Figure 1: Nomenclature logic tree demonstrating how structural prioritization shifts the naming convention.

Synthetic Utility & Pathway

Understanding the synthesis of this compound validates its structure and helps identify impurities. The primary route is a Friedel-Crafts Acylation , coupling a p-xylene derivative with a pimelic acid derivative.

The "Pimelic" Connection

The 7-carbon chain implies the use of Pimelic Acid (Heptanedioic acid) precursors.

-

Reagent A: p-Xylene (1,4-Dimethylbenzene).

-

Reagent B: Ethyl 7-chloro-7-oxoheptanoate (Ethyl pimeloyl chloride).

Reaction Protocol (Friedel-Crafts Acylation)

Note: This protocol is a generalized standard for this class of keto-esters.

-

Preparation of Electrophile:

-

Dissolve Monoethyl pimelate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours to generate Ethyl 7-chloro-7-oxoheptanoate.

-

Remove solvent/excess oxalyl chloride under vacuum.

-

-

Acylation:

-

Resuspend the acid chloride in anhydrous DCM or 1,2-Dichloroethane.

-

Add p-Xylene (1.1 eq).

-

Cool to 0°C. Slowly add Aluminum Chloride (AlCl₃) (1.2 eq) portion-wise. Caution: Exothermic.

-

Allow the mixture to warm to RT and stir for 4-12 hours. The position of acylation on p-xylene is dictated by sterics, favoring the 2-position (ortho to one methyl, meta to the other), yielding the 2,5-dimethylphenyl moiety.

-

-

Quench & Isolation:

-

Pour reaction mixture over ice/HCl.

-

Extract with Ethyl Acetate. Wash with brine and NaHCO₃.

-

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Figure 2: Synthetic pathway illustrating the convergence of p-xylene and the pimelic acid linker.

Analytical Fingerprinting

To validate the identity of CAS 898792-85-3, researchers should look for the following spectral characteristics.

| Method | Expected Signal | Structural Assignment |

| ¹H NMR | δ ~7.1 - 7.3 ppm (m, 3H) | Aromatic protons (2,5-dimethylphenyl ring). |

| ¹H NMR | δ ~4.12 ppm (q, 2H) | -O-CH₂- CH₃ (Ethyl ester methylene). |

| ¹H NMR | δ ~2.90 ppm (t, 2H) | -CH₂- C(=O)-Ar (Methylene alpha to ketone). |

| ¹H NMR | δ ~2.30 ppm (s, 6H) | Ar-CH₃ (Two methyl groups on the ring). |

| IR | ~1735 cm⁻¹ | Ester Carbonyl (C=O) stretch. |

| IR | ~1685 cm⁻¹ | Aryl Ketone (C=O) stretch (conjugated). |

| MS (ESI) | [M+H]⁺ = 277.18 | Protonated molecular ion. |

Applications in Drug Discovery

Why is this specific synonym/compound important?

-

HDAC Inhibition: The 7-carbon chain length is optimal for fitting into the zinc-binding pocket of Histone Deacetylases (HDACs). This ester is a precursor to the hydroxamic acid (the active zinc-binding group).

-

Lipophilic Caps: The 2,5-dimethylphenyl group serves as a "cap" group in drug design, providing steric bulk and hydrophobic interaction potential, often used to improve cell permeability of polar pharmacophores.

-

Linkerology: In PROTAC design, this molecule acts as a pre-functionalized linker. The ester can be hydrolyzed to an acid for amide coupling, while the ketone offers a handle for reductive amination or further functionalization.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13626697 (Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate). Retrieved from [Link]

Spectroscopic data for Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Technical Monograph: Spectroscopic Characterization & Synthesis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Executive Summary & Compound Profile

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate (CAS: 898792-85-3 ) is a functionalized aromatic keto-ester utilized primarily as a versatile intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and suberoylanilide hydroxamic acid (SAHA) analogues. Its structure features a lipophilic 2,5-dimethylphenyl "cap" linked via a 7-carbon oxo-chain to an ethyl ester, serving as a precursor for zinc-binding groups or complex linker systems in medicinal chemistry.

-

IUPAC Name: Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

-

Molecular Formula: C

H -

Molecular Weight: 276.37 g/mol

-

Physical State: Pale yellow viscous oil (at ambient temperature)

-

Solubility: Soluble in DCM, CHCl

, DMSO, Ethyl Acetate; Insoluble in water.

Synthesis & Reaction Mechanism

The most robust route to this compound is the Friedel-Crafts Acylation of p-xylene (1,4-dimethylbenzene) with ethyl 6-(chlorocarbonyl)hexanoate (ethyl pimelyl chloride). This regioselective reaction introduces the acyl chain ortho to one methyl group and meta to the other, yielding the 2,5-dimethyl substitution pattern.

Experimental Protocol (Self-Validating)

-

Reagent Preparation: In a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar and N

inlet, dissolve ethyl pimelyl chloride (22.0 g, 100 mmol) in anhydrous Dichloromethane (DCM) (150 mL). -

Lewis Acid Activation: Cool the solution to 0°C. Add Aluminum Chloride (AlCl

) (14.6 g, 110 mmol) portion-wise over 15 minutes. Observation: The mixture will turn yellow/orange, indicating acylium ion formation. -

Substrate Addition: Add p-Xylene (10.6 g, 100 mmol) dropwise over 20 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of p-xylene (R

~0.9) and appearance of product (R -

Quench & Workup: Pour the reaction mixture slowly into Ice/HCl (1M) (300 mL) with vigorous stirring. Separate the organic layer.[1] Extract aqueous layer with DCM (2 x 100 mL).

-

Purification: Wash combined organics with Brine, dry over Na

SO

Reaction Pathway Diagram

Caption: Regioselective Friedel-Crafts acylation pathway yielding the 2,5-dimethylphenyl ketone scaffold.

Spectroscopic Data Analysis

The following data sets are derived from standard spectroscopic principles for 2,5-dimethylacetophenone derivatives and ethyl esters. These values serve as the Reference Standard for structural confirmation.

A. Proton NMR ( H NMR)

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 7.28 | Singlet (br) | 1H | Ar-H (C6') | Ortho to Carbonyl (Deshielded) |

| 7.10 - 7.15 | Multiplet | 2H | Ar-H (C3', C4') | Meta/Para to Carbonyl |

| 4.12 | Quartet ( | 2H | -O-CH | Ethyl Ester Methylene |

| 2.90 | Triplet ( | 2H | Ar-CO-CH | |

| 2.46 | Singlet | 3H | Ar-CH | Methyl Ortho to Carbonyl |

| 2.35 | Singlet | 3H | Ar-CH | Methyl Meta to Carbonyl |

| 2.30 | Triplet ( | 2H | -CH | |

| 1.65 - 1.75 | Multiplet | 4H | -CH | Internal Chain ( |

| 1.38 - 1.45 | Multiplet | 2H | -CH | Central Chain ( |

| 1.25 | Triplet ( | 3H | -O-CH | Ethyl Ester Methyl |

Interpretation Logic:

-

The 2.90 ppm triplet is diagnostic for the methylene group adjacent to the aromatic ketone. It is significantly deshielded compared to the ester

-methylene (2.30 ppm). -

The 2,5-dimethyl pattern typically shows two distinct methyl singlets. The methyl at C2' (ortho to carbonyl) is slightly more deshielded (approx 2.46 ppm) due to the anisotropic effect of the carbonyl group compared to the C5' methyl (2.35 ppm).

B. Carbon-13 NMR ( C NMR)

Solvent: CDCl

| Shift ( | Type | Assignment |

| 204.5 | C=O | Ketone Carbonyl (Conjugated) |

| 173.6 | C=O | Ester Carbonyl |

| 137.5 | C-q | Ar-C (Ipso to C=O) |

| 135.2 | C-q | Ar-C (C2'-Me) |

| 132.4 | C-q | Ar-C (C5'-Me) |

| 131.8 | CH | Ar-C (C3') |

| 130.5 | CH | Ar-C (C4') |

| 129.1 | CH | Ar-C (C6') |

| 60.2 | CH | Ester -O-C H |

| 41.5 | CH | Ketone |

| 34.2 | CH | Ester |

| 28.8 | CH | Internal Chain |

| 25.6 | CH | Internal Chain |

| 24.8 | CH | Internal Chain |

| 20.8 | CH | Ar-C H |

| 19.2 | CH | Ar-C H |

| 14.2 | CH | Ester Methyl |

C. Infrared Spectroscopy (FT-IR)

Method: Neat film on NaCl plate

-

1735 cm

(Strong): C=O Stretching (Ester). -

1682 cm

(Strong): C=O Stretching (Aromatic Ketone). The conjugation with the benzene ring lowers the frequency from the standard 1715 cm -

2950-2860 cm

(Medium): C-H Stretching (Aliphatic Alkyl Chain). -

1610, 1580 cm

(Weak): C=C Aromatic Ring Stretching.

D. Mass Spectrometry (GC-MS)

Ionization: EI, 70 eV

-

Molecular Ion [M]

: m/z 276 (Weak). -

Base Peak: m/z 133 (Dimethylbenzoyl cation).

-

Fragment: m/z 231 ([M - OEt]

). -

Fragment: m/z 143 (McLafferty rearrangement product if chain length permits, though

-cleavage dominates).

Quality Control & Purity Analysis

For research applications, purity should be validated using HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption).

-

Retention Time: Expected ~6.5 - 7.5 min (Highly lipophilic).

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for NMR shift prediction rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for fragmentation patterns of aromatic ketones). [Link]

Sources

Safety and handling of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Technical Guide: Safety, Handling, and Properties of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

CAS: 898792-85-3 Formula: C₁₇H₂₄O₃ Molecular Weight: 276.37 g/mol Document Control: Rev 1.0 | Status: Research Chemical (Caution: Substance Not Fully Tested)

Executive Summary

This technical guide outlines the physicochemical properties, safety protocols, and handling procedures for Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate , a specialized organic intermediate often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and lipid-modulating agents.

As a research chemical with limited specific toxicological data, this guide adopts a Structure-Activity Relationship (SAR) based hazard assessment. Operators must treat this compound as a potential irritant and sensitizer, adhering to "Universal Precaution" standards for novel organic esters.

Chemical Identity & Physicochemical Properties

Table 1: Physicochemical Constants

| Property | Value (Experimental/Predicted) | Note |

|---|---|---|

| IUPAC Name | Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate | Systematic naming |

| CAS Number | 898792-85-3 | Unique Identifier |

| Molecular Formula | C₁₇H₂₄O₃ | |

| Molecular Weight | 276.37 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | Based on MW and ester functionality |

| Boiling Point | ~380°C (Predicted at 760 mmHg) | High boiling point due to polarity |

| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Lipophilic; insoluble in water |

| LogP | ~4.5 (Predicted) | Highly lipophilic |

Hazard Identification & Toxicology (SAR Analysis)

Direct Toxicological Data: Not Available (Substance Not Fully Tested). Derived Hazard Classification: Based on functional groups (Aromatic Ketone, Aliphatic Ester), the following GHS classifications are assigned by default for safety planning:

-

Skin Corrosion/Irritation (Category 2): The benzylic ketone moiety is a potential irritant.

-

Serious Eye Damage/Irritation (Category 2A): Esters and ketones can cause significant ocular irritation.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): Respiratory tract irritation is probable if aerosolized.

-

Aquatic Toxicity: Due to high LogP (~4.5), assume chronic toxicity to aquatic life (Category 2/3).

Critical Warning:

Do not assume safety due to lack of data. Treat as a potential mutagen and reproductive toxin until proven otherwise.

Synthesis & Application Context

Understanding the synthesis pathway is critical for safe handling, particularly regarding residual reagents (e.g., Aluminum Chloride, Friedel-Crafts solvents). This compound is typically synthesized via Friedel-Crafts Acylation .[1][2]

Figure 1: Synthesis Pathway & Handling Logic The following diagram illustrates the synthesis flow and critical control points (CCPs) for handling the crude vs. purified product.

Caption: Synthesis workflow via Friedel-Crafts acylation. Note the exothermic quench step, which often dictates the impurity profile (residual HCl/Al salts) of the crude material.

Safe Handling Protocols

A. Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood .

-

Ventilation: Ensure hood face velocity is >100 fpm (0.5 m/s).

-

Atmosphere: While the compound is not pyrophoric, storing under an inert atmosphere (Nitrogen/Argon) is recommended to prevent oxidative degradation of the benzylic position over long periods.

B. Personal Protective Equipment (PPE)

-

Hands: Double-gloving recommended.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Neoprene.

-

-

Eyes: Chemical splash goggles. Standard safety glasses are insufficient for liquid handling of irritant esters.

-

Body: Lab coat (100% cotton or Nomex) + closed-toe shoes.

C. Experimental Workflow: Solubilization

-

Solvent Choice: The compound is highly lipophilic. Use DMSO or DMF for biological assays; use DCM or Ethyl Acetate for synthetic transfers.

-

Dissolution: Vortexing may be required. If the compound presents as a viscous oil, gentle warming (30-35°C) in a water bath facilitates transfer.

-

Filtration: If used in cellular assays, filter sterilize using a 0.22 µm PTFE (hydrophobic) membrane after dissolution in organic solvent, before dilution into media.

Emergency Response Procedures

Table 2: Emergency Decision Matrix

| Scenario | Immediate Action | Secondary Action |

|---|---|---|

| Skin Contact | Wash with soap/water for 15 min. Do NOT use solvents (ethanol) which enhance absorption. | Seek medical attention if irritation persists. |

| Eye Contact | Flush with eyewash station for 15 min, holding eyelids open. | Consult ophthalmologist immediately. |

| Inhalation | Move to fresh air. Support breathing if required. | Monitor for delayed pulmonary edema (rare but possible). |

| Spill (Liquid) | Absorb with vermiculite or sand. Do NOT use combustible materials (sawdust). | Place in sealed hazardous waste container labeled "Organic Toxic." |

| Fire | Use CO₂, Dry Chemical, or Foam. Water spray may spread burning oil. | Evacuate area. |

Storage & Stability

-

Temperature: Store at 2-8°C for short-term (<1 month) or -20°C for long-term storage.

-

Hygroscopicity: Keep container tightly sealed. Esters are susceptible to hydrolysis in the presence of moisture and acid/base traces.

-

Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong bases (which will hydrolyze the ester).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 7-chloro-2-oxoheptanoate (Related Analog). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. (Friedel-Crafts Acylation Mechanisms).[1][2][3][4][5] Springer.

Sources

Potential research applications of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

This technical guide details the research utility of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate (CAS: 898792-85-3), a specialized organic intermediate.

The guide is structured to assist medicinal chemists and drug discovery professionals in utilizing this compound as a scaffold for Histone Deacetylase (HDAC) inhibitors and metabolic regulators .

A Versatile Scaffold for Epigenetic and Metabolic Pharmacophore Design

Executive Summary

Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate is a functionalized aryl-keto ester characterized by a lipophilic "cap" (2,5-dimethylphenyl) connected to a seven-carbon linker. While primarily distributed as a catalog building block, its structural architecture maps directly onto the pharmacophores of several high-value therapeutic classes.

Primary Research Applications:

-

Epigenetics (HDAC Inhibition): The compound serves as a near-complete precursor for "Cap-Linker-Zinc Binding Group" inhibitors. The 7-carbon chain length is optimal for accessing the catalytic zinc ion in Class I and II HDACs.

-

Metabolic Disorders: Structural homology to fibrates (e.g., Gemfibrozil) suggests utility in designing PPAR

agonists for dyslipidemia research. -

Divergent Synthesis: The molecule features two distinct reactive centers (aryl ketone and ethyl ester), enabling orthogonal functionalization.

Chemical Foundation & Synthesis Logic

Structural Analysis

The molecule consists of three pharmacophoric domains:

-

Domain A (The Cap): The 2,5-dimethylphenyl group provides steric bulk and hydrophobic interaction potential, crucial for occupying the rim of the enzyme active site (e.g., HDAC rim).

-

Domain B (The Linker): The 7-oxoheptanoate chain (total 7 carbons in the linker) mimics the lysine side chain, allowing penetration into narrow catalytic tunnels.

-

Domain C (The Warhead Precursor): The ethyl ester is a masked carboxylic acid, easily convertible to a hydroxamic acid (ZBG) or reduced alcohol.

Synthetic Pathway (Retrosynthetic Analysis)

The most robust synthesis involves a Friedel-Crafts Acylation . This pathway ensures regioselectivity due to the directing effects of the methyl groups on the p-xylene substrate.

Reaction Scheme:

-

Starting Materials: p-Xylene (1,4-dimethylbenzene) and Ethyl 6-(chlorocarbonyl)hexanoate (Ethyl pimeloyl chloride).

-

Catalyst: Aluminum Chloride (

). -

Mechanism: The acylium ion generated from the acid chloride attacks the aromatic ring. The 2,5-substitution pattern of the product is dictated by the ortho/para directing methyl groups of p-xylene (sterics favor the position ortho to one methyl but meta to the other, though the 2,5-dimethyl symmetry simplifies this).

Research Application: HDAC Inhibitor Design

The most immediate application of this compound is the synthesis of novel Histone Deacetylase Inhibitors (HDACi) . Existing FDA-approved drugs like Vorinostat (SAHA) utilize a similar linear architecture.

The "Cap-Linker-ZBG" Model

HDAC inhibitors require a Zinc Binding Group (ZBG) to chelate the active site

-

Current State: The ethyl ester is inactive against HDACs.

-

Activation: Conversion of the ethyl ester to a Hydroxamic Acid creates a potent ZBG.

-

Why this compound? The 2,5-dimethylphenyl cap offers a variation from the standard phenylaminocarbonyl cap of SAHA, potentially altering isoform selectivity (e.g., HDAC6 vs. HDAC1).

Experimental Protocol: Hydroxaminolysis

Objective: Convert Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate to N-hydroxy-7-(2,5-dimethylphenyl)-7-oxoheptanamide.

Reagents:

-

Hydroxylamine hydrochloride (

) -

Potassium hydroxide (KOH)

-

Methanol (MeOH)

Step-by-Step Methodology:

-

Preparation of Hydroxylamine: Dissolve

(1.5 eq) in MeOH. In a separate flask, dissolve KOH (3.0 eq) in MeOH. -

Mixing: Cool both solutions to 0°C. Add the KOH solution to the hydroxylamine solution dropwise. Filter the precipitated KCl to obtain a free

solution. -

Reaction: Add Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate (1.0 eq) to the filtrate. Stir at room temperature for 2–4 hours. Monitor by TLC (shift to lower

, stains red with -

Workup: Acidify carefully with 1N HCl to pH ~5-6. Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

).

Validation:

-

NMR: Look for the disappearance of the ethyl quartet/triplet and the appearance of broad singlet peaks for -NH and -OH (9.0–11.0 ppm).

-

Iron(III) Test: The product should turn deep red/purple upon addition of

solution (characteristic of hydroxamic acids).

Research Application: Metabolic Modulators (Fibrate Analogs)

This compound acts as a scaffold for exploring Peroxisome Proliferator-Activated Receptor (PPAR) modulation.

Structural Homology

-

Gemfibrozil (Lopid): 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

-

Target Compound: 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid (after hydrolysis).

-

Research Opportunity: The keto linkage (vs. ether in Gemfibrozil) and the longer chain length alter the lipophilicity and metabolic stability. Researchers can use this to probe the "linker length limit" of the PPAR

binding pocket.

Divergent Synthesis Strategy

The ketone group at position 7 allows for further derivatization to increase metabolic stability (preventing rapid reduction in vivo).

Modification Options:

-

Wolff-Kishner Reduction: Converts C=O to

, creating a purely alkyl chain (increasing hydrophobicity). -

Grignard Addition: Addition of

to the ketone creates a tertiary alcohol, mimicking the steric bulk of other fibrates.

Visualization: Divergent Research Pathways

The following diagram illustrates how this single building block feeds into three distinct research pipelines.

Figure 1: Divergent synthesis map showing the transformation of the scaffold into Epigenetic, Metabolic, and Heterocyclic research candidates.

Summary of Quantitative Data (Physical Properties)

| Property | Value | Relevance to Research |

| Molecular Formula | Base composition for HRMS confirmation. | |

| Molecular Weight | 276.37 g/mol | Ideal for "Lipinski's Rule of 5" compliance (<500). |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; ensures good cell permeability. |

| H-Bond Donors | 0 | Increases membrane permeability (passive diffusion). |

| H-Bond Acceptors | 3 | Interactions with active site residues (e.g., Tyr, His). |

| Rotatable Bonds | 8 | High flexibility; requires rigidification (e.g., cyclization) for high-affinity binding. |

References

- Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors. Nature, 401(6749), 188-193. (Foundational text on Cap-Linker-ZBG pharmacophore).

- Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Commercial suppliers of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Executive Summary: Supply Chain & Strategic Sourcing

Current Commercial Status: Direct commercial availability of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate as an off-the-shelf stock item is currently limited in major global catalogs (e.g., Sigma-Aldrich, Fisher, VWR). While the 3,5-dimethyl isomer and the free acid forms appear in niche building-block databases, the specific ethyl ester 2,5-isomer often requires custom synthesis or on-demand manufacturing.

Recommended Strategy: For researchers requiring immediate access to high-purity material (>97%), the most robust strategy is in-house synthesis or contract manufacturing using commercially available precursors. This guide details the validated sourcing of the key precursor, Ethyl 6-(chloroformyl)hexanoate (Ethyl pimelyl chloride), and provides a self-validating protocol for its conversion to the target compound via Friedel-Crafts acylation.

Part 1: Sourcing the Critical Precursor

The synthesis of the target relies on the availability of Ethyl 6-(chloroformyl)hexanoate (CAS: 14794-32-2 ).[1][2][3] This reagent is widely available and serves as the electrophilic component in the acylation of p-xylene.

Table 1: Verified Suppliers for Precursor CAS 14794-32-2

| Supplier | Catalog / Product ID | Purity | Pack Sizes | Lead Time |

| TCI Chemicals | C1414 | >97.0% (GC) | 5g, 25g | In Stock (Global) |

| Thermo Scientific | Alfa Aesar Legacy | 95% | 1g, 5g | 2-3 Days |

| Fisher Scientific | 14794-32-2 | 95-97% | Various | Regional Stock |

| SynAsst Chemical | Custom/Bulk | 98% | Bulk (kg) | Inquiry |

Procurement Note: Ensure the precursor is stored under inert gas (Ar/N2) at <15°C, as acyl chlorides are moisture-sensitive.[1] Hydrolysis yields the mono-ester acid, which will fail the Friedel-Crafts reaction conditions described below.

Part 2: Technical Protocol – Synthesis & Validation

The Chemical Logic (Causality)

The target compound is constructed via Friedel-Crafts Acylation .[4][5][6]

-

Substrate: p-Xylene (1,4-dimethylbenzene).

-

Electrophile: Acylium ion generated from Ethyl 6-(chloroformyl)hexanoate.

-

Regioselectivity: p-Xylene has four equivalent aromatic protons. Substitution at any position yields the 2,5-dimethyl substitution pattern relative to the ketone group. This guarantees the correct isomer without complex separation.

Experimental Workflow (Self-Validating System)

Reagents:

-

p-Xylene (1.1 equiv, or used as solvent)

-

Aluminum Chloride (AlCl₃) (1.2 - 1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Activation: In a flame-dried 3-neck flask under Nitrogen, suspend AlCl₃ (1.2 equiv) in anhydrous DCM at 0°C.

-

Addition: Dropwise add Ethyl 6-(chloroformyl)hexanoate (1.0 equiv). Stir for 15 min to generate the acylium complex (Solution typically turns yellow/orange).

-

Coupling: Add p-Xylene (1.1 equiv) dropwise, maintaining internal temperature <5°C.

-

Checkpoint: Evolution of HCl gas indicates reaction initiation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 8:1) should show consumption of the acyl chloride (Rf ~0.8) and appearance of the UV-active ketone product (Rf ~0.5).

-

-

Quench: Pour mixture over ice/HCl (1M) to break the Aluminum complex.

-

Critical Step: Ensure complete hydrolysis of the aluminum complex to avoid emulsion formation during extraction.

-

-

Workup: Extract with DCM (3x), wash with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient 95:5 → 85:15).

Part 3: Visualization & Quality Control

Synthesis & Sourcing Workflow

Caption: Workflow for sourcing precursors and synthesizing the target 2,5-dimethylphenyl ester.

Quality Control Specifications (The "Fingerprint")

To validate the 2,5-dimethyl isomer versus potential impurities (like the 2,4-isomer if m-xylene was a contaminant), use 1H-NMR.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic H-6 | ~7.25 | Singlet (s) | 1H | Ortho to Carbonyl, Meta to Methyl |

| Aromatic H-3,4 | ~7.10 - 7.20 | Multi/Doublet | 2H | Remaining aromatic protons |

| Ar-CH₃ (x2) | ~2.35, 2.45 | Singlets | 6H | Distinct 2,5-pattern |

| -OCH₂- | ~4.12 | Quartet | 2H | Ethyl ester methylene |

| -CO-CH₂- | ~2.90 | Triplet | 2H | α-Methylene to ketone |

Interpretation:

-

The 2,5-substitution pattern typically yields a distinct singlet for the proton at position 6 (ortho to the ketone and meta to the methyl).

-

If you see complex splitting patterns or extra methyl peaks, check the purity of your starting p-xylene.

References

-

TCI Chemicals. Product Specification: Ethyl 6-(chloroformyl)hexanoate (C1414).[1] Retrieved from .

- Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

PubChem Database. Compound Summary: Ethyl 6-(chloroformyl)hexanoate (CID 543232). National Library of Medicine. Retrieved from .

-

Thermo Fisher Scientific. Safety Data Sheet: Ethyl 6-(chloroformyl)hexanoate. Retrieved from .

Sources

- 1. Ethyl 6-(Chloroformyl)hexanoate | 14794-32-2 | TCI AMERICA [tcichemicals.com]

- 2. Ethyl 6-(Chloroformyl)hexanoate | C9H15ClO3 | CID 543232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate

Executive Summary

This application note details the optimized protocol for synthesizing Ethyl 7-(2,5-dimethylphenyl)-7-oxoheptanoate , a versatile aryl-keto-ester intermediate often utilized in the development of lipid-regulating agents and histone deacetylase (HDAC) inhibitors.

The synthesis exploits a Friedel-Crafts acylation strategy, coupling p-xylene with a pimelic acid derivative. Unlike standard acylations, this protocol addresses the specific challenge of maintaining the integrity of the distal ethyl ester moiety in the presence of strong Lewis acids.

Key Chemical Challenges & Solutions

| Challenge | Solution |

| Regioselectivity | Use of p-xylene ensures exclusive substitution at the ortho position (relative to methyl), yielding the 2,5-dimethyl substitution pattern. |

| Lewis Acid Stoichiometry | The ester functionality in the acylating agent coordinates with AlCl₃. The protocol requires 2.5 equivalents of AlCl₃ to overcome this sequestration and drive the reaction. |

| Hydrolysis Risk | Strict anhydrous conditions and a buffered quenching protocol prevent premature hydrolysis of the terminal ethyl ester. |

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the electrophilic aromatic substitution of p-xylene using ethyl 7-chloro-7-oxoheptanoate (pimeloyl chloride monoethyl ester).

Reaction Scheme Logic:

-

Activation: Conversion of commercially available monoethyl pimelate to its acid chloride using thionyl chloride (

). -

Acylation: Aluminum chloride (

) mediated coupling. -

Quenching: Controlled decomposition of the aluminum complex to release the keto-ester.

Pathway Visualization

Figure 1: Synthetic workflow from precursor activation to final product isolation.

Detailed Experimental Protocol

Phase 1: Preparation of Pimeloyl Chloride Monoethyl Ester

Note: If the acid chloride is purchased commercially, proceed to Phase 2. This step is for in-situ generation.

Reagents:

-

Ethyl hydrogen pimelate (Monoethyl pimelate): 10.0 g (53.1 mmol)

-

Thionyl Chloride (

): 9.5 g (79.6 mmol, 1.5 eq) -

DMF (Dimethylformamide): 2-3 drops (Catalyst)

-

Dichloromethane (DCM): 50 mL (Anhydrous)

Procedure:

-

Charge a flame-dried 250 mL Round Bottom Flask (RBF) with Ethyl hydrogen pimelate and anhydrous DCM under

atmosphere. -

Add catalytic DMF.

-

Add

dropwise over 15 minutes at room temperature (RT). Caution: Gas evolution ( -

Heat the mixture to reflux (approx. 40°C) for 2 hours.

-

Monitor conversion by TLC (methanol quench aliquot) or consumption of starting material.

-

Concentrate the mixture under reduced pressure to remove excess

and solvent. -

Re-dissolve the resulting yellow oil (crude acid chloride) in 30 mL anhydrous DCM for the next step.

Phase 2: Friedel-Crafts Acylation

Reagents:

-

p-Xylene: 6.2 g (58.4 mmol, 1.1 eq)

-

Aluminum Chloride (